molecular formula C8H11N3O3S B088488 Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide CAS No. 10396-10-8

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide

Cat. No.: B088488
CAS No.: 10396-10-8
M. Wt: 229.26 g/mol
InChI Key: VRFNYSYURHAPFL-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O3S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Toluene - Tosyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide (CAS No. 10396-10-8) is a chemical compound that has garnered attention in various biological and pharmacological studies. This report synthesizes available research on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁N₃O₃S
  • Molecular Weight : 229.254 g/mol
  • CAS Number : 10396-10-8

The compound features a benzenesulfonic acid moiety with a methyl group and an aminocarbonyl hydrazide functional group. This unique structure contributes to its biological activity.

The biological activity of benzenesulfonic acid derivatives often involves interactions with various biological targets:

  • Enzyme Inhibition : Compounds similar to benzenesulfonic acid derivatives have been studied for their ability to inhibit enzymes such as carbonic anhydrases, which play crucial roles in physiological processes including respiration and acid-base balance .
  • Antimicrobial Activity : Some benzenesulfonamide derivatives exhibit antibacterial properties by disrupting bacterial cell wall synthesis or function .
  • Antitumor Potential : Studies indicate that certain sulfonamide derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Biological Activity Overview

Activity Type Description
AntimicrobialInhibits growth of various bacteria; effective against specific strains.
AntitumorInduces apoptosis in cancer cell lines; potential for use in chemotherapy regimens.
Enzyme InhibitionActs as an inhibitor for enzymes like carbonic anhydrases; impacts metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has shown that derivatives of benzenesulfonic acid demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli .
  • Antitumor Research : A study published in Molecules explored the antitumor effects of hydrazide derivatives, noting that they could inhibit the proliferation of MCF-7 breast cancer cells through apoptosis induction . The structural modifications significantly influenced their potency.
  • Inhibition of Carbonic Anhydrases : An investigation into the structure-activity relationship of various benzenesulfonamide derivatives revealed that certain compounds could effectively inhibit human carbonic anhydrases, which are implicated in numerous physiological and pathological processes .

Toxicological Profile

Despite its biological activities, the safety profile of this compound remains under-researched:

  • Acute Toxicity : Limited data is available on acute toxicity; however, it is essential to conduct further studies to ascertain its safety for therapeutic use.
  • Carcinogenicity : Currently, there are no indications that this compound is carcinogenic according to major health agencies .

Scientific Research Applications

Analytical Chemistry Applications

Separation Techniques:
One of the prominent applications of benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide is in high-performance liquid chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Medicinal Chemistry Applications

Inhibition Studies:
Research has indicated that derivatives of benzenesulfonic acid, including those containing hydrazide functionalities, exhibit significant biological activity. A study focusing on N-aryl-β-alanine derivatives and diazobenzenesulfonamides demonstrated that compounds related to benzenesulfonic acid can act as potent inhibitors of carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes. The synthesized compounds showed nanomolar affinities towards different CA isozymes, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .

Chemical Properties and Structure

This compound has the following chemical characteristics:

  • Chemical Formula: C₈H₁₁N₃O₃S
  • Molecular Weight: 229.25 g/mol
  • IUPAC Name: N-(4-methylbenzenesulfonamido)carbamimidic acid
  • CAS Number: 10396-10-8

The compound belongs to the class of organic compounds known as benzenesulfonamides, which are characterized by the presence of a sulfonamide group linked to a benzene ring .

Case Studies and Research Findings

Several studies have explored the efficacy and applications of benzenesulfonic acid derivatives:

  • Study on Carbonic Anhydrase Inhibition:
    • Researchers synthesized a series of compounds based on benzenesulfonic acid derivatives and tested their binding affinities to various carbonic anhydrases. The findings indicated that these compounds could serve as potential leads for drug development targeting these enzymes .
  • HPLC Method Development:
    • A detailed method for analyzing this compound using HPLC was established, highlighting its utility in pharmaceutical analysis and quality control processes .

Properties

IUPAC Name

[(4-methylphenyl)sulfonylamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-6-2-4-7(5-3-6)15(13,14)11-10-8(9)12/h2-5,11H,1H3,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFNYSYURHAPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065062
Record name Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10396-10-8
Record name p-Toluenesulfonylsemicarbazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10396-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Toluenesulfonyl semicarbazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010396108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tosylsemicarbazide
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